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(4-Methoxypyridin-2-
Compound Name:
yl)methanamine

Cat. No. B069702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-4-
methoxypyridine, a pyridine derivative of interest in medicinal chemistry and drug discovery.
Due to the limited availability of extensive public data on this specific compound, this guide
combines known information with representative data and protocols from closely related
analogs to provide a thorough resource for researchers.

Chemical Identity and Synonyms

The compound 2-(aminomethyl)-4-methoxypyridine is a substituted pyridine with a methoxy
group at the 4-position and an aminomethyl group at the 2-position. Establishing the correct
nomenclature and identifying synonyms is crucial for accurate literature and database
searches.

Table 1: Synonyms and Identifiers for 2-(aminomethyl)-4-methoxypyridine
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Identifier Type Identifier

IUPAC Name (4-methoxypyridin-2-yl)methanamine
CAS Number 194658-14-5[1]

Molecular Formula C7H10N20J1]

Molecular Weight 138.17 g/mol [1]

Canonical SMILES COC1=CC(=NC=C1)CNI[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application
in research and development, influencing factors such as solubility, stability, and bioavailability.
While specific experimental data for 2-(aminomethyl)-4-methoxypyridine is scarce, predicted
values and data from analogous compounds can provide useful estimates.

Table 2: Predicted Physicochemical Properties

Property Value Source
XLogP3 -0.3 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

3 PubChem
Count
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area  51.3 A2 PubChem

Note: These values are computationally predicted and should be confirmed by experimental
analysis.

Representative Synthesis Protocols
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The synthesis of aminomethylpyridine derivatives can be achieved through various synthetic
routes. Below are detailed experimental protocols for the synthesis of related compounds,
which can be adapted for the preparation of 2-(aminomethyl)-4-methoxypyridine.

Representative Synthesis of an Aminomethylpyridine
Derivative

This protocol outlines a general method for the synthesis of 3-aminomethyl-pyridines via
hydrogenation of the corresponding cyanopyridine. This approach is widely used for the
preparation of aminomethyl-pyridines.

Experimental Protocol:

e Hydrogenation Setup: A solution of the corresponding 3-cyano-pyridine (1.0 eq) in a suitable
solvent (e.g., methanol, ethanol) containing ammonia is prepared in a high-pressure
hydrogenation vessel.

o Catalyst Addition: A catalytic amount of Palladium on charcoal (Pd/C, 10 mol%) is added to
the solution.

o Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is
then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-
24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

o Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove
the catalyst. The filtrate is concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel or by
distillation to yield the desired aminomethyl-pyridine.

Logical Workflow for a Potential Synthesis Route

The following diagram illustrates a potential synthetic workflow for obtaining a substituted
aminomethyl-pyridine, starting from a cyanopyridine precursor.
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Caption: A logical workflow for the synthesis of a 3-aminomethyl-pyridine derivative.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(aminomethyl)-4-methoxypyridine is not extensively
documented, methoxypyridine derivatives are known to exhibit a range of pharmacological
effects. Notably, some sulfonamide methoxypyridine derivatives have been investigated as
potent PI3K/mTOR dual inhibitors, which are key components of a critical signaling pathway in
cancer.

The PIBK/IAKT/ImTOR Signaling Pathway
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The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common
feature in many human cancers, making it an important target for drug development.

The diagram below illustrates a simplified representation of the PIBK/AKT/mTOR signaling
pathway and the potential point of inhibition by methoxypyridine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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